Olaparib - 763113-22-0

Olaparib

Catalog Number: EVT-287984
CAS Number: 763113-22-0
Molecular Formula: C24H23FN4O3
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cancer Treatment:

  • Ovarian Cancer: Olaparib has shown significant efficacy in treating ovarian cancer, particularly in patients with germline BRCA1/2 mutations (gBRCAm). [ [], [], [], [], [] ] Clinical trials have demonstrated its effectiveness as maintenance therapy in both platinum-sensitive relapsed and newly diagnosed advanced ovarian cancer. [ [], [], [], [] ]

  • Breast Cancer: Similar to ovarian cancer, Olaparib has proven effective in treating breast cancer patients with gBRCAm. [ [], [] ] Clinical trials like the OlympiAD trial have shown its superiority over standard chemotherapy in improving progression-free survival. [ [] ]

  • Pancreatic Cancer: Olaparib has shown promise in treating metastatic pancreatic ductal adenocarcinoma (PDAC), particularly in patients with gBRCAm. [ [], [] ] The POLO trial demonstrated its effectiveness as maintenance therapy in extending progression-free survival. [ [] ]

  • Prostate Cancer: Olaparib has demonstrated efficacy in treating metastatic castration-resistant prostate cancer (mCRPC) with DNA repair deficiencies, including gBRCAm and homologous recombination deficiency (HRD). [ [], [] ] The PROfound trial highlighted its ability to improve progression-free survival compared to standard therapies. [ [] ]

Radiosensitization:

Research suggests that Olaparib can enhance the sensitivity of cancer cells to radiation therapy, a concept known as radiosensitization. [ [], [], [] ] This effect stems from Olaparib's ability to inhibit DNA repair mechanisms, making tumor cells more susceptible to radiation-induced damage.

  • Preclinical Studies: In vitro and in vivo studies have demonstrated the radiosensitizing potential of Olaparib in various cancer models, including prostate cancer. [ [], [] ] These studies highlight its ability to enhance the efficacy of radiation therapy.

  • Clinical Trials: Clinical trials are underway to explore the clinical utility of combining Olaparib with radiotherapy in cancers such as glioblastoma. [ [] ] These trials aim to determine the optimal dosing and assess the safety and efficacy of this combination approach.

Combination Therapies:

  • Chemotherapy: Combining Olaparib with chemotherapy agents like cisplatin has shown promise in preclinical studies. [ [], [] ] This combination aims to exploit the complementary mechanisms of action, potentially improving treatment efficacy.

  • Targeted Therapies: Combining Olaparib with other targeted therapies like bevacizumab has shown efficacy in treating ovarian cancer. [ [] ] This approach targets multiple pathways involved in cancer progression, potentially enhancing treatment outcomes.

Mechanism of Action
  • Understanding Resistance Pathways: As with any cancer therapy, resistance to Olaparib can develop. Future research aims to elucidate the mechanisms underlying this resistance, such as the restoration of HRR function, to develop strategies to overcome it. [ [] ]

  • Developing Novel Therapeutic Combinations: Investigating novel combinations of Olaparib with other agents that can target these resistance mechanisms is crucial. This includes exploring combinations with HDAC inhibitors, which have shown promise in preclinical studies for restoring Olaparib sensitivity. [ [] ]

Applications
  • Exploring New Cancer Types: While currently approved for specific cancer types, research is ongoing to investigate Olaparib's efficacy in a wider range of cancers with DDR deficiencies. This includes exploring its use in gastric cancer, glioblastoma, and other solid tumors. [ [], [] ]

  • Optimizing Treatment Sequencing: Future research will focus on optimizing the sequencing of Olaparib with other therapies, such as chemotherapy, radiotherapy, and immunotherapy, to maximize treatment efficacy and minimize the development of resistance. [ [] ]

Nanoformulations and Drug Delivery:

  • Enhancing Bioavailability and Tumor Targeting: Research is underway to develop nanoformulations of Olaparib to improve its bioavailability, enhance tumor targeting, and reduce systemic toxicity. [ [], [] ] This approach aims to optimize drug delivery and potentially expand its therapeutic window.
Future Directions

Biomarker Development and Patient Stratification:

  • Identifying Predictive Biomarkers: While BRCA mutations are established biomarkers for Olaparib sensitivity, research aims to identify additional biomarkers that can better predict treatment response. This includes investigating other genes involved in the DDR and HRR pathways, such as RAD51C, as potential predictive markers. [ [], [] ]

Properties

CAS Number

763113-22-0

Product Name

Olaparib

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)

InChI Key

FDLYAMZZIXQODN-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2281; AZD-2281; AZD 2281; KU59436; KU-59436; KU 59436; KU0059436; KU-0059436; KU 0059436; Olaparib. trade name Lynparza.

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.